Phenol, 2-(4-benzyloxybenzylidenamino)-
Description
"Phenol, 2-(4-benzyloxybenzylidenamino)-" is a phenolic derivative featuring a benzyloxy group (C₆H₅CH₂O-) at the para position of the benzylidenamino moiety. The compound’s structure includes a Schiff base linkage (-N=CH-) formed between the amine group of 2-aminophenol and the aldehyde group of 4-benzyloxybenzaldehyde. The benzyloxy substituent enhances lipophilicity, which may improve membrane permeability and bioavailability . The Schiff base functionality is known to exhibit metal-chelating properties, which can influence interactions with biological targets such as enzymes or microbial proteins .
Properties
Molecular Formula |
C20H17NO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-[(4-phenylmethoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C20H17NO2/c22-20-9-5-4-8-19(20)21-14-16-10-12-18(13-11-16)23-15-17-6-2-1-3-7-17/h1-14,22H,15H2 |
InChI Key |
PLUJDTXBRWAEHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=CC=C3O |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic and Application Insights
- Antimicrobial Activity : The target compound’s benzyloxy group enhances lipid bilayer penetration, while the Schiff base may disrupt microbial redox systems via chelation of essential metal ions (e.g., Fe³⁺, Cu²⁺) .
- Enzyme Interaction: Unlike chlorophenoxy derivatives, which directly inhibit enzymes via electrophilic interactions, the target compound’s mechanism may involve allosteric modulation or competitive binding at metal-cofactor sites .
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